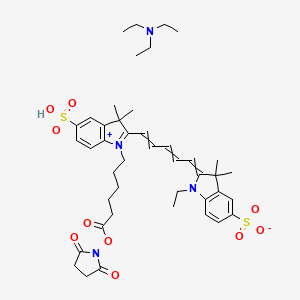

Triethylamine2-(5-(1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

Description

This compound (CAS: 1497420-70-8, molecular formula: C₃₇H₄₃N₃O₁₀S₂·C₆H₁₅N, molecular weight: 855.1) is a sulfonated indolium dye with a reactive dioxopyrrolidinyloxyhexyl linker . Its structure features two indolium moieties connected via a penta-1,3-dienyl bridge, enhancing π-conjugation for fluorescence applications. The triethylamine counterion improves solubility in polar solvents, while the sulfonate groups increase hydrophilicity, making it suitable for aqueous environments . It is commonly used as a fluorescent labeling reagent in biochemical assays, particularly for protein or nucleic acid conjugation due to its amine-reactive N-hydroxysuccinimide (NHS) ester group .

Properties

IUPAC Name |

N,N-diethylethanamine;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N3O10S2.C6H15N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-4-7(5-2)6-3/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUMHFCOWWJPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Triethylamine2-(5-(1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate involves multiple steps. The synthetic route typically starts with the preparation of the indolium core, followed by the introduction of the sulfonate and dioxopyrrolidinyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents involved.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

Triethylamine2-(5-(1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

Industry: It may be used in the production of specialized materials or as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Solubility : The target compound’s triethylamine counterion and sulfonate groups enable superior water solubility compared to CAS 146368-14-1, which lacks these features .

- Stability : Both compounds require storage at -20°C in the dark to prevent degradation, but the target compound’s higher purity (95%) ensures longer shelf life .

- Reactivity : The NHS ester group in the target compound facilitates efficient amine conjugation, whereas analogs with alternative linkers (e.g., maleimide) exhibit thiol-specific reactivity .

Commercial Availability and Pricing

Fluorescence Performance

The extended conjugation in the target compound results in absorption/emission maxima in the near-infrared (NIR) range (~650/670 nm), ideal for in vivo imaging. In contrast, the prop-1-en-1-yl analog () emits at ~600 nm, limiting its utility in deep-tissue studies .

Bioconjugation Efficiency

Studies indicate the NHS ester linker in the target compound achieves >90% conjugation efficiency with lysine residues, outperforming carboxylate-activated analogs . However, its stability in aqueous buffers is pH-dependent, requiring careful handling .

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The compound’s synthesis involves multi-step condensation reactions, leveraging indole and sulfonatoindolinylidene motifs. A common approach is refluxing 3-formyl-indole derivatives with thioxo-thiazolidinone intermediates in acetic acid with sodium acetate as a catalyst (2.5–3 hours, 20 mL solvent) . Optimization includes:

- Temperature control : Prolonged reflux (>3 hours) may increase side products (e.g., hydrolyzed intermediates).

- Catalyst ratio : Sodium acetate (1.0 equiv) balances proton transfer without over-acidifying the medium.

- Purification : Recrystallization from acetic acid removes unreacted starting materials .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies indole protons (δ 7.2–8.5 ppm) and sulfonate groups (δ 3.1–3.5 ppm). Compare with analogous indolinium salts for shifts caused by conjugation .

- X-ray crystallography : Use SHELX for refinement, particularly for resolving sulfonate and dioxopyrrolidinyl conformations. High-resolution data (R factor <0.05) ensures accuracy in bond-length measurements (mean C–C = 0.003 Å) .

- MS/IR : ESI-MS confirms molecular weight (e.g., m/z 461.53 for similar sulfonamide derivatives) , while IR detects carbonyl stretches (~1700 cm⁻¹) .

Advanced: How can researchers address discrepancies in fluorescence quantum yield measurements for this compound in different solvent systems?

Methodological Answer:

The compound’s sulfonate groups confer polarity-dependent fluorescence. Discrepancies arise from:

- Solvent polarity : Use a standardized solvent (e.g., PBS pH 7.4) to minimize dielectric effects.

- Aggregation : Dynamic light scattering (DLS) can detect micelle formation in aqueous buffers, which quenches fluorescence.

- pH sensitivity : Protonation of the indolinium moiety (pKa ~4.5) alters conjugation; adjust pH to match experimental conditions .

Advanced: What strategies mitigate by-product formation during the synthesis of the dioxopyrrolidinyl-oxyhexyl linker?

Methodological Answer:

The dioxopyrrolidinyl-oxyhexyl segment is prone to hydrolysis or incomplete coupling. Mitigation strategies include:

- Protecting groups : Temporarily protect the pyrrolidinone nitrogen with tert-butoxycarbonyl (Boc) to prevent side reactions during sulfonation .

- Coupling agents : Use HATU or EDCI for amide bond formation (e.g., linking to indole), which reduces racemization vs. DCC .

- Chromatographic monitoring : TLC (silica, ethyl acetate/hexane) tracks reaction progress and identifies by-products early .

Advanced: How can computational tools like SHELX improve crystallographic refinement for this compound’s polymorphic forms?

Methodological Answer:

SHELX is critical for handling twinned crystals or high-resolution

- Twin refinement : Use TWIN and BASF commands in SHELXL to model overlapping lattices .

- Hydrogen placement : DFIX restraints align H-atoms with NMR-derived geometries.

- Validation : Check Rint (<5%) and CC (≥90%) to validate anisotropic displacement parameters .

Basic: What are the solubility profiles of this compound, and how do they impact biological assay design?

Methodological Answer:

The compound is highly soluble in polar solvents (water, DMSO) due to sulfonate groups but aggregates in low-ionic-strength buffers. For cellular assays:

- Stock solutions : Prepare in DMSO (<0.1% final concentration) to avoid precipitation.

- Buffer compatibility : Avoid phosphate buffers if metal coordination is suspected; use HEPES or Tris .

Advanced: How can researchers resolve conflicting NMR data between synthetic batches?

Methodological Answer:

Batch inconsistencies often stem from:

- Tautomerism : The indolin-2-ylidene group exists as keto-enol tautomers. Use variable-temperature NMR (25–60°C) to identify shifting peaks .

- Trace metals : Chelate residual metals (e.g., from catalysts) with EDTA prior to analysis.

- Deuterated solvent effects : Compare spectra in D2O vs. DMSO-d6; sulfonate protons may exchange differently .

Basic: What are the documented stability concerns for this compound under varying storage conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C; UV exposure degrades the conjugated diene system .

- Hydrolysis : The dioxopyrrolidinyl ester is prone to hydrolysis; lyophilize and store under argon if long-term stability is required .

Advanced: How can researchers validate the compound’s interaction with biological targets using fluorescence polarization (FP)?

Methodological Answer:

FP assays require:

- Labeling efficiency : Confirm dye-to-compound ratio (≥1:1) via absorbance (ε ~250,000 M⁻¹cm⁻¹ at 650 nm for Cy5 analogs) .

- Negative controls : Use unlabeled competitors to distinguish specific vs. nonspecific binding.

- Buffer optimization : Include 0.01% Tween-20 to reduce nonspecific interactions .

Advanced: What analytical approaches differentiate between Z/E isomers in the penta-1,3-dien-1-yl segment?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.